1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine
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Overview
Description
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two phenoxyethyl groups attached to a piperazine ring, with one of the phenoxyethyl groups further substituted with a methoxy group. The compound has a molecular formula of C20H26N2O3 and a molecular weight of 342.43 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine typically involves the reaction of 1-(2-chloroethyl)-4-(2-phenoxyethyl)piperazine with 4-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The phenoxy groups can be reduced to form phenol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenoxy and piperazine moieties. These interactions can modulate biological pathways and lead to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine
- 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-methoxyethyl)piperazine
- 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-chloroethyl)piperazine
Uniqueness
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine is unique due to the presence of both methoxy and phenoxy groups, which can impart distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities .
Properties
CAS No. |
918482-14-1 |
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Molecular Formula |
C21H28N2O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine |
InChI |
InChI=1S/C21H28N2O3/c1-24-19-7-9-21(10-8-19)26-18-16-23-13-11-22(12-14-23)15-17-25-20-5-3-2-4-6-20/h2-10H,11-18H2,1H3 |
InChI Key |
VVYOYGKAXVHCFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2CCN(CC2)CCOC3=CC=CC=C3 |
Origin of Product |
United States |
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